N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through condensation reactions, cyclization, and functional group transformations. Detailed synthetic pathways can be found in relevant literature .
Chemical Reactions Analysis
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with other functional groups and heterocycles .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide derivatives have been extensively studied for their anticancer properties. The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents highlight the potential of these compounds in cancer therapy. Studies have shown that these derivatives exhibit cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The anticancer activity is attributed to their ability to interact with DNA and induce cell death pathways in cancer cells. For instance, the synthesis of fluoro-substituted sulphonamide benzothiazole comprising thiazole for anti-microbial screening also indicates a broader pharmacological potential, including antimicrobial properties (Osmaniye et al., 2018; Jagtap et al., 2010).
Molecular Interactions and Photovoltaic Efficiency
The benzothiazole derivatives have been subject to spectroscopic and quantum mechanical studies to understand their ligand-protein interactions and photovoltaic efficiency. These studies contribute to the development of dye-sensitized solar cells (DSSCs) by evaluating the light harvesting efficiency and free energy of electron injection of benzothiazole compounds. Moreover, their non-linear optical (NLO) activity and interactions with biological molecules like Cyclooxygenase 1 (COX1) have been studied, indicating their versatility in both pharmacological and photovoltaic applications (Mary et al., 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of benzothiazole derivatives, including this compound, have been explored. These compounds exhibit significant activity against a range of bacterial and fungal strains. The synthesis and evaluation of new benzothiazole derivatives with hydrazone moiety have shown promising results against Candida strains, highlighting their potential in treating fungal infections (Yurttaş et al., 2016).
Agricultural Applications
In the agricultural sector, benzothiazole derivatives have been studied for their potential in sustained release formulations for fungicides. The development of polymeric and solid lipid nanoparticles for the delivery of carbendazim and tebuconazole, two widely used fungicides, showcases the utility of benzothiazole compounds in enhancing the efficiency and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-9-3-6-11-12(7-9)21-14(17-11)19-18-13(20)8-1-4-10(16)5-2-8/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIMUYPJAPBAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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